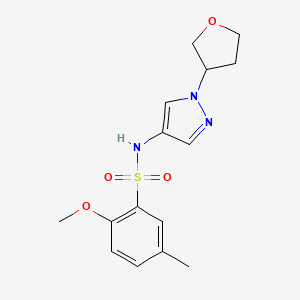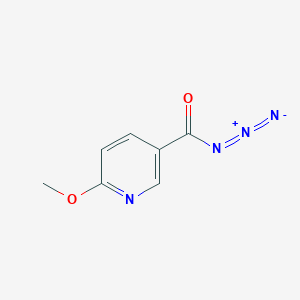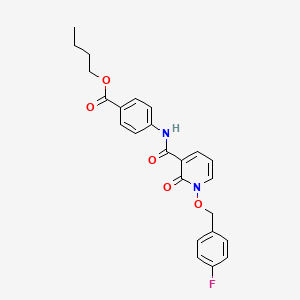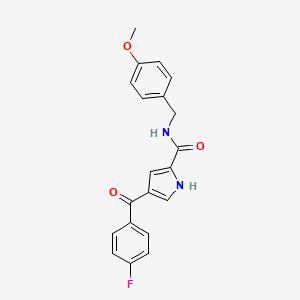![molecular formula C16H23N3O3 B2360438 (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide CAS No. 2411323-95-8](/img/structure/B2360438.png)
(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. DMAPT is a small molecule that inhibits the activity of the transcription factor NF-kB, which plays a key role in the regulation of immune responses, inflammation, and cell survival.
Wirkmechanismus
(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide inhibits the activity of the transcription factor NF-kB, which plays a key role in the regulation of immune responses, inflammation, and cell survival. NF-kB is activated by various stimuli, including cytokines, growth factors, and stress signals. Once activated, NF-kB translocates to the nucleus and activates the transcription of genes involved in inflammation, cell survival, and immune responses. (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide inhibits the activity of NF-kB by binding to a specific cysteine residue in the p65 subunit of NF-kB, which prevents its translocation to the nucleus and its transcriptional activity.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide has been shown to inhibit the activity of various oncogenic pathways, including PI3K/Akt and MAPK/ERK, which are involved in cell survival and proliferation. (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide has also been shown to induce the expression of pro-apoptotic proteins, such as Bax and Bak, and to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Mcl-1. In inflammatory diseases, (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activity of enzymes involved in inflammation, such as COX-2 and iNOS.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide is its specificity for NF-kB, which allows for the selective inhibition of NF-kB-dependent pathways without affecting other signaling pathways. This makes (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide a valuable tool for studying the role of NF-kB in various diseases. However, one of the limitations of (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide is its instability, which can lead to variability in experimental results. (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide is also relatively insoluble in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide. One area of interest is the development of more stable and soluble analogs of (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide that can be used in a wider range of experimental settings. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide, which could help to identify patients who are most likely to benefit from (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide-based therapies. Finally, the combination of (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide with other therapeutic agents, such as chemotherapy or immunotherapy, is an area of active research that could lead to more effective treatments for cancer and other diseases.
Synthesemethoden
The synthesis of (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-phenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylformamide to form the corresponding amide. The final step involves the reaction of the amide with crotonaldehyde in the presence of a base to form (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and viral infections. In cancer, (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammatory diseases, (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide has been shown to reduce inflammation by inhibiting the activity of NF-kB. In viral infections, (E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide has been shown to inhibit the replication of several viruses, including HIV and hepatitis B virus.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-19(2)12-6-9-15(20)17-10-11-18-16(21)13-22-14-7-4-3-5-8-14/h3-9H,10-13H2,1-2H3,(H,17,20)(H,18,21)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSLKXDVPZJCJU-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCNC(=O)COC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCNC(=O)COC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2e)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B2360356.png)



![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2360360.png)


![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2360368.png)
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B2360370.png)

![N-(2-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2360373.png)
![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)
![4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2360378.png)